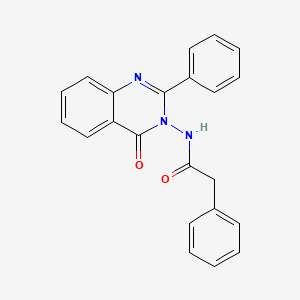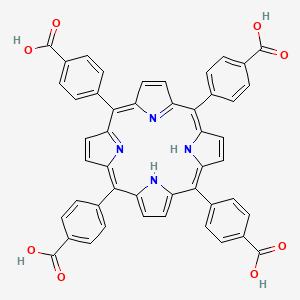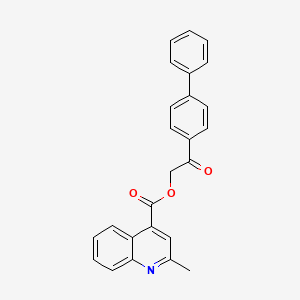
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinone derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzamide with benzoyl chloride to form 2-phenyl-3,1-benzoxazin-4-one. This intermediate is then reacted with phenylacetic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-oxo-2-phenylquinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide
- N-(4,6-Dimethyl-pyrimidin-2-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)-benzenesulfonamide
- 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea
Uniqueness
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C22H17N3O2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H17N3O2/c26-20(15-16-9-3-1-4-10-16)24-25-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22(25)27/h1-14H,15H2,(H,24,26) |
Clé InChI |
RXFULMRHBXEHMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12465468.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate](/img/structure/B12465484.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)

![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)

![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
